molecular formula C15H10F6 B7768458 4,4'-Bis(trifluoromethyl)diphenylmethane CAS No. 887268-07-7

4,4'-Bis(trifluoromethyl)diphenylmethane

Cat. No.: B7768458
CAS No.: 887268-07-7
M. Wt: 304.23 g/mol
InChI Key: MKHKYTBGLYTLSG-UHFFFAOYSA-N
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Description

4,4’-Bis(trifluoromethyl)diphenylmethane is a chemical compound with the molecular formula C15H10F6. It is known for its unique structure, which includes two trifluoromethyl groups attached to a diphenylmethane backbone. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(trifluoromethyl)diphenylmethane typically involves the reaction of benzyl chloride with trifluoromethylbenzene in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(trifluoromethyl)diphenylmethane is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(trifluoromethyl)diphenylmethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Bis(trifluoromethyl)diphenylmethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis(trifluoromethyl)diphenylmethane involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 3,3’-Bis(trifluoromethyl)diphenylmethane
  • 4,4’-Dimethyl-2,2’-dipyridyl

Uniqueness

4,4’-Bis(trifluoromethyl)diphenylmethane is unique due to its high stability and resistance to metabolic degradation, which makes it an attractive candidate for drug development. Its trifluoromethyl groups also confer unique electronic properties, enhancing its reactivity and making it a valuable building block in organic synthesis .

Properties

IUPAC Name

1-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6/c16-14(17,18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(19,20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHKYTBGLYTLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535632
Record name 1,1'-Methylenebis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-07-7, 87901-60-8
Record name 1,1′-Methylenebis[4-(trifluoromethyl)benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Methylenebis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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